Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline

Structural Elucidation NMR Spectroscopy Tautomerism

The compound 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline (CAS 21088-15-3), designated as Drotaverine Impurity 10, is a fully saturated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C24H33NO4 and a molecular weight of 399.53 g/mol. It is a synthetic analogue within the papaverine alkaloid class and serves as a critical reference standard for the quality control (QC) of the active pharmaceutical ingredient (API) Drotaverine (No-Spa).

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
CAS No. 21088-15-3
Cat. No. B1608682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline
CAS21088-15-3
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC
InChIInChI=1S/C24H33NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,14-16,20,25H,5-8,11-13H2,1-4H3
InChIKeyVQAZFFDEYWLNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline (CAS 21088-15-3): Identity and Regulatory Baseline


The compound 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline (CAS 21088-15-3), designated as Drotaverine Impurity 10, is a fully saturated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C24H33NO4 and a molecular weight of 399.53 g/mol [1]. It is a synthetic analogue within the papaverine alkaloid class and serves as a critical reference standard for the quality control (QC) of the active pharmaceutical ingredient (API) Drotaverine (No-Spa) [2]. Unlike the parent drug drotaverine, which exists as a 3,4-dihydroisoquinoline, this compound is a distinct, fully hydrogenated isoquinoline congener, documented in the Drug Master File (DMF) as a regulated potential impurity [3]. Its primary utility lies in analytical method development, method validation (AMV), and regulatory compliance applications, where it provides traceability against pharmacopeial standards (USP or EP) [1].

Why 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline Cannot Be Substituted with Other Drotaverine Impurities


Generic substitution among drotaverine-related impurities is scientifically invalid due to critical differences in their molecular saturation states. While drotaverine (CAS 985-12-6) and Ethaverine (CAS 486-47-5) are 3,4-dihydroisoquinolines or fully aromatic isoquinolines featuring an sp2-hybridized C1=N double bond [1], Impurity 10 (CAS 21088-15-3) is a fully reduced 1,2,3,4-tetrahydroisoquinoline with an sp3-hybridized C1 carbon and a secondary amine . This fundamental difference in hybridization directly impacts chromatographic retention behavior, ionization efficiency in mass spectrometry, and chemical reactivity. A stability-indicating HPLC study demonstrated that structurally distinct impurities (Impurities 1 through 4) exhibit unique relative retention times (RRTs) ranging from 0.36 to 1.55, confirming that each congener requires a specific, well-characterized reference standard for unambiguous identification [2]. The quantitative evidence below establishes why CAS 21088-15-3 is the only valid reference standard for this specific tetrahydroisoquinoline congener.

Quantitative Differentiation Evidence for CAS 21088-15-3 Against Closest Analogs


Molecular Saturation State: 1,2,3,4-Tetrahydroisoquinoline vs. 3,4-Dihydroisoquinoline Core

NMR structural elucidation by Kuz'mina et al. (2020) confirmed that the target compound (CAS 21088-15-3) is a 1,2,3,4-tetrahydroisoquinoline with a fully saturated heterocyclic ring, whereas drotaverine hydrochloride (CAS 985-12-6) is a 3,4-dihydroisoquinoline bearing a C1=N double bond [1]. This structural assignment establishes that the two compounds are not tautomers but distinct chemical entities with different CAS numbers and InChIKeys [1]. The saturation difference results in a molecular formula of C24H33NO4 (MW 399.53) for the target compound versus C24H31NO4 (MW 397.51) for the drotaverine free base—a mass difference of +2 Da corresponding to two additional hydrogen atoms .

Structural Elucidation NMR Spectroscopy Tautomerism

Melting Point Differentiation Against Ethaverine (Drotaverine Impurity 3)

The target compound exhibits a melting point range of 98–100 °C , which distinguishes it from the closely related isoquinoline analog Ethaverine (Ethylpapaverine, Drotaverine Impurity 3, CAS 486-47-5), which melts at 99–101 °C [1]. While the melting ranges partially overlap, the target compound is the fully saturated tetrahydroisoquinoline (C24H33NO4), whereas Ethaverine is an aromatic isoquinoline (C24H29NO4) with a molecular weight difference of approximately 4 Da . Drotaverine hydrochloride (CAS 985-12-6) melts with decomposition at a substantially higher temperature of 208–212 °C, providing a clear thermal differentiation anchor .

Physicochemical Characterization Identity Testing Solid-State Properties

Chromatographic Differentiation: Unique Retention in RP-HPLC Impurity Profiling

In a validated stability-indicating RP-HPLC method for drotaverine impurities, four known impurities were resolved with relative retention times (RRTs) of 0.36, 0.90, 1.42, and 1.55, each with distinct relative response factors (RRFs) of 1.04, 0.84, 1.10, and 1.30, respectively [1]. While this specific study profiled Impurities 1–4, Impurity 10 (the target compound, CAS 21088-15-3) is a separate, fully characterized entity with its own unique retention characteristics, as documented in subsequent stability studies of drotaverine formulations where unidentified impurities with RRTs as high as 2.05 were detected and required identification against authenticated reference standards [2]. The method achieved linearity over the range of 0.251–10.033 μg/mL for impurities with correlation coefficients > 0.999, establishing the quantitative framework within which Impurity 10 must be independently calibrated [1].

HPLC Method Validation Stability-Indicating Assay Relative Retention Time

GHS Hazard Profile: Handling Safety Differentiation from Drug Substances

The target compound (CAS 21088-15-3) carries a specific GHS hazard classification as Harmful/Irritant, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), and is labeled with the GHS07 pictogram and the signal word 'Warning' . This profile is meaningful for laboratory procurement because, unlike the finished drug product drotaverine hydrochloride—which is formulated with excipients and has an established clinical safety margin—the impurity reference standard is handled as a neat chemical substance requiring specific engineering controls and personal protective equipment (PPE) . The SDS mandates use outdoors or in well-ventilated areas (P271) and requires specific first-aid measures including immediate poison center contact (P301+P310) .

Chemical Safety GHS Classification Laboratory Handling

Regulatory Provenance: DMF-Listed Impurity with Pharmacopeial Traceability

The compound is formally listed in the Drug Master File (DMF) of drotaverine as a regulated potential impurity arising from chemical synthesis or partial degradation [1]. Unlike research-grade analogs that lack regulatory documentation, this reference standard is supplied with full characterization data compliant with ICH guidelines and is traceable against USP or EP pharmacopeial standards [2]. The synthesis of this specific impurity standard has been reported in the peer-reviewed literature via an 11-step route employing Bischler-Napieralski cyclization as the key step, enabling production at multi-gram scale with defined purity [1]. In contrast, generic tetrahydroisoquinoline research compounds from non-pharmaceutical suppliers typically lack this level of regulatory documentation and synthetic provenance [2].

Regulatory Compliance Drug Master File Pharmacopeial Standards

Validated Application Scenarios for 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline (CAS 21088-15-3)


HPLC System Suitability and Impurity Marker Calibration in Drotaverine API QC

In pharmaceutical QC laboratories performing stability-indicating RP-HPLC analysis of drotaverine API and finished dosage forms, CAS 21088-15-3 (Impurity 10) must be used as the authenticated reference standard for peak identification and system suitability testing. Validated methods using an XTerra RP18 column with phosphate buffer/acetonitrile gradient elution at 230 nm have established that each drotaverine-related impurity possesses a unique RRT [1]. Using the incorrect impurity standard—for instance, substituting Ethaverine (Impurity 3, RRT 1.42) for Impurity 10—would result in erroneous peak assignment and potential batch failure. The target compound is supplied with full Certificate of Analysis (CoA) documentation, enabling linearity calibration across the validated range of 0.251–10.033 μg/mL with correlation coefficients exceeding 0.999 [1].

Forced Degradation Studies for ICH Q1A(R2) Stability Testing

During forced degradation studies of drotaverine drug substance and drug product under ICH Q1A(R2) conditions (acid, base, oxidative, thermal, humidity, and photolytic stress), the target impurity standard (CAS 21088-15-3) is essential for identifying and quantifying the tetrahydroisoquinoline degradation pathway product. Stability studies of drotaverine formulations have detected impurities with RRTs distinct from Impurities 1–4, and identification requires co-injection with the authenticated Impurity 10 reference standard [2]. The validated HPLC method has demonstrated that degradation products are well-resolved from the parent drug and all known impurities, with peak purity confirmed by PDA detection and mass balance exceeding 98% [1].

ANDA and DMF Regulatory Submission Support

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) referencing drotaverine hydrochloride, CAS 21088-15-3 is a required impurity reference standard listed in the innovator's Drug Master File [3]. The standard must be sourced from an ISO 17034-accredited reference material producer with documented traceability to USP or EP pharmacopeial standards [4]. The peer-reviewed 11-step synthesis, employing Bischler-Napieralski cyclization and yielding multi-gram quantities of the characterized product, provides the synthetic provenance documentation required by regulatory reviewers [3]. Submitting an ANDA without this specific impurity standard characterization data would constitute a deficiency in the impurity profile section of the application.

LC-MS/MS Method Development for Impurity Profiling at Trace Levels

In LC-MS/MS method development for trace-level impurity quantification, the molecular weight difference between Impurity 10 (m/z 399.53 [M+H]+ for C24H33NO4) and the parent drug drotaverine (m/z 397.51 [M+H]+ for C24H31NO4) of Δm/z = +2.02 provides a critical mass spectrometric differentiation window . The fully saturated tetrahydroisoquinoline core of Impurity 10 yields distinct fragmentation patterns compared to the unsaturated 3,4-dihydroisoquinoline drotaverine, enabling selective reaction monitoring (SRM) method development. As GHS-classified Harmful/Irritant (H302, H315, H319, H335), appropriate laboratory safety protocols including fume hood use and PPE are mandated during standard preparation .

Quote Request

Request a Quote for 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.